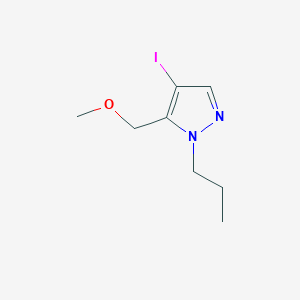
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to have several biochemical and physiological effects, making it an important tool for laboratory experiments.
Mechanism of Action
The mechanism of action of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is not fully understood. However, it has been found to bind to the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. The binding of the compound to the receptor enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole has been found to have several biochemical and physiological effects. It has been shown to enhance the inhibitory effects of GABA on the GABA(A) receptor, leading to a decrease in neuronal excitability. The compound has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders and insomnia.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its specificity for the GABA(A) receptor. The compound has been found to bind selectively to the receptor, making it a valuable tool for studying the effects of GABA on neuronal excitability. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for the study of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole. One area of research is the development of more stable and soluble analogs of the compound. Another area of research is the study of the effects of the compound on other neurotransmitter systems, such as the glutamate system. Additionally, the compound has potential applications in the treatment of anxiety disorders and insomnia, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has several biochemical and physiological effects, making it an important tool for laboratory experiments. The compound has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a valuable compound for the study of neurotransmission and has potential applications in the treatment of anxiety disorders and insomnia.
Synthesis Methods
The synthesis of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with propylmagnesium bromide followed by the reaction with iodomethane. The product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects, making it an important tool for laboratory experiments. The compound has been used in the study of GABA(A) receptors, which are involved in the regulation of neurotransmission in the central nervous system. It has also been used in the study of the effects of alcohol on the brain.
properties
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWKTDOEYVLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2757773.png)
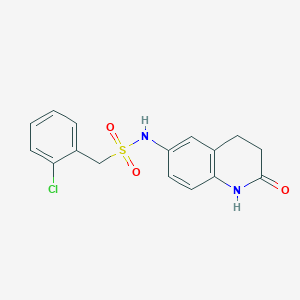

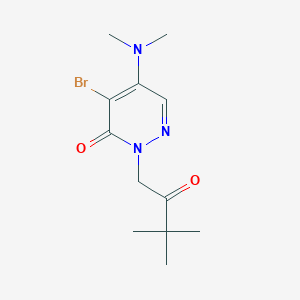
![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)
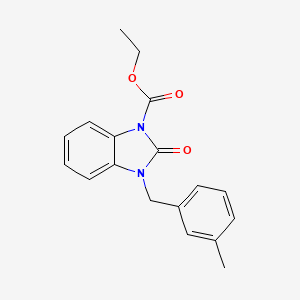
![4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B2757784.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2757785.png)
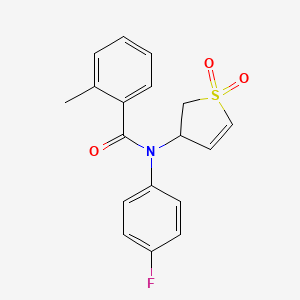
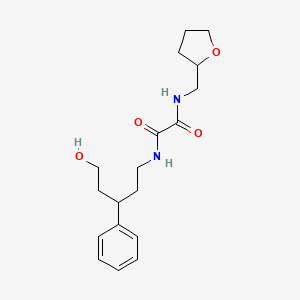
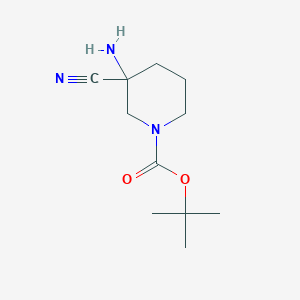
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)
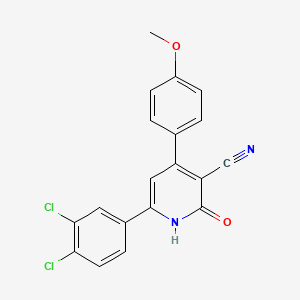
![N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine](/img/structure/B2757795.png)